Methyl 2-chloro-2-methylpropanoate

Catalog No.
S664360
CAS No.
22421-97-2
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-2-methylpropanoate

CAS Number

22421-97-2

Product Name

Methyl 2-chloro-2-methylpropanoate

IUPAC Name

methyl 2-chloro-2-methylpropanoate

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-5(2,6)4(7)8-3/h1-3H3

InChI Key

GJWBUVKJZQLZNB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)Cl

Canonical SMILES

CC(C)(C(=O)OC)Cl

Methyl 2-chloro-2-methylpropanoate is an organic compound characterized by the molecular formula C5H9ClO2\text{C}_5\text{H}_9\text{ClO}_2. It appears as a colorless liquid with a distinctive odor, commonly utilized in various chemical synthesis processes. This compound is recognized for its reactivity, particularly in organic chemistry, where it serves as a precursor for the formation of more complex molecules .

Organic Synthesis:

Methyl 2-chloro-2-methylpropanoate can be used as a starting material for the synthesis of various organic compounds. For example, it can be converted to 2-chloro-2-methylpropanoic acid (also known as α-chloroisobutyric acid) through hydrolysis. This acid has been used as a building block in the synthesis of more complex molecules, including certain pharmaceuticals.

Reference Compound:

Due to its unique chemical structure, methyl 2-chloro-2-methylpropanoate can be employed as a reference compound in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques help researchers identify and characterize unknown compounds by comparing their spectral data to known standards like methyl 2-chloro-2-methylpropanoate [].

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water and a base, this ester can hydrolyze to yield 2-chloro-2-methylpropanoic acid and methanol.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
  • Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
  • Reduction: Lithium aluminum hydride in anhydrous ether.

The biological activity of methyl 2-chloro-2-methylpropanoate has been explored primarily in the context of its reactivity as an ester. It is involved in enzyme-catalyzed reactions that include ester hydrolysis, which is significant in biological systems. The compound's ability to act as a substrate for various enzymes suggests potential applications in biochemical research and drug development .

Methyl 2-chloro-2-methylpropanoate can be synthesized through the esterification of 2-chloro-2-methylpropanoic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, this process is scaled up with continuous stirring and heating, followed by purification through distillation to remove unreacted materials and by-products .

This compound finds utility in various fields:

  • Chemistry: As an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biology: In studying enzyme-catalyzed reactions involving ester hydrolysis.
  • Medicine: As a precursor for compounds with potential therapeutic effects.
  • Industry: In producing polymers and resins .

Research into the interaction of methyl 2-chloro-2-methylpropanoate with biological systems has focused on its reactivity profile. The chlorine atom's presence makes it particularly reactive in nucleophilic substitution reactions, allowing for the exploration of its interactions with various nucleophiles. Such studies are crucial for understanding its potential roles in biochemical pathways and therapeutic applications .

Methyl 2-chloro-2-methylpropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methyl 2-bromo-2-methylpropanoateSimilar structure with bromineHigher reactivity due to bromine's leaving ability
Methyl 2-fluoro-2-methylpropanoateSimilar structure with fluorineFluorine's electronegativity affects reactivity
Ethyl 2-chloro-2-methylpropanoateSimilar structure with ethyl groupDifferent steric properties due to ethyl group

Methyl 2-chloro-2-methylpropanoate's unique reactivity profile stems from the presence of the chlorine atom, which makes it particularly useful for nucleophilic substitution reactions where this atom can be readily displaced by various nucleophiles .

Classical Esterification Methods

The synthesis of methyl 2-chloro-2-methylpropanoate primarily relies on classical esterification reactions between 2-chloro-2-methylpropanoic acid and methanol . The most widely employed method utilizes the Fischer esterification reaction, which represents the acid-catalyzed condensation of carboxylic acids with alcohols [2]. This reaction follows a nucleophilic addition-elimination mechanism where the carboxylic acid undergoes protonation at the carbonyl oxygen, making the carbonyl carbon more electrophilic toward nucleophilic attack by methanol [3].

The general reaction proceeds according to the following stoichiometry:

2-chloro-2-methylpropanoic acid + methanol → methyl 2-chloro-2-methylpropanoate + water

Classical esterification methods typically employ strong acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions [4]. The reaction is carried out at temperatures ranging from 60 to 80 degrees Celsius to ensure complete conversion while maintaining the integrity of the chlorinated substrate [4]. The presence of the chlorine substituent on the alpha carbon introduces steric hindrance that can affect the reaction kinetics compared to unsubstituted carboxylic acids [5].

Reaction Conditions and Parameters

The optimal conditions for classical esterification of 2-chloro-2-methylpropanoic acid have been extensively studied . The reaction typically requires a molar excess of methanol to drive the equilibrium toward ester formation, with methanol-to-acid ratios ranging from 3:1 to 6:1 being most effective [6]. The acid catalyst concentration is maintained between 1 to 5 weight percent relative to the carboxylic acid substrate [7].

Temperature control is critical for maximizing yield while minimizing side reactions [5]. Studies have demonstrated that reaction rates increase significantly with temperature, with optimal conversions achieved between 65 and 75 degrees Celsius [5]. Below 55 degrees Celsius, reaction rates become prohibitively slow, while temperatures exceeding 80 degrees Celsius can lead to increased dehydrohalogenation and formation of unwanted byproducts [8].

The reaction mechanism involves several elementary steps, beginning with protonation of the carbonyl oxygen by the acid catalyst [2] [3]. This activation step is followed by nucleophilic attack of methanol on the electrophilic carbonyl carbon, forming a tetrahedral intermediate [2]. Subsequent proton transfer and elimination of water yields the desired ester product [3].

Catalytic Systems and Reaction Mechanisms

Modern catalytic approaches for methyl 2-chloro-2-methylpropanoate synthesis have evolved beyond traditional homogeneous acid catalysis to include heterogeneous and specialized catalytic systems [9] [10]. These advanced catalytic systems offer improved selectivity, easier product separation, and enhanced process sustainability [11].

Heterogeneous Acid Catalysts

Solid acid catalysts have gained significant attention for esterification reactions due to their environmental benefits and reusability [9] [10]. Sulfated zirconia-based catalysts have demonstrated exceptional activity for esterification of chlorinated carboxylic acids [9]. These catalysts, particularly sulfated zirconia modified with molybdenum and neodymium oxides, exhibit high catalytic activity at relatively low temperatures of 65 degrees Celsius [9].

Ion exchange resins represent another important class of heterogeneous catalysts for esterification reactions [12]. Strongly acidic cation exchange resins in their hydrogen form have been successfully employed for methyl ester synthesis [12]. These resins offer the advantage of easy separation from the reaction mixture and can be regenerated for multiple reaction cycles [12].

The mechanism of heterogeneous catalysis follows the Eley-Rideal model, where the carboxylic acid adsorbs on the catalyst surface while methanol remains in the bulk liquid phase [12]. The surface-adsorbed acid undergoes protonation and subsequent nucleophilic attack by methanol from the liquid phase [12]. This mechanism has been validated through kinetic studies that demonstrate the rate-determining step involves the surface reaction between adsorbed acid and liquid-phase alcohol [12].

Advanced Catalytic Systems

Recent developments in catalytic systems include magnetic-responsive solid acid catalysts that combine the benefits of heterogeneous catalysis with enhanced separation capabilities [10]. These catalysts, based on iron oxide nanoparticles functionalized with acidic ionic liquids, demonstrate excellent catalytic activity for esterification reactions while allowing magnetic separation of the catalyst from the reaction mixture [10].

Zeolite-based catalysts have also been investigated for esterification applications [13]. Natural zeolites, after appropriate activation with sodium hydroxide and ammonium chloride, exhibit catalytic activity for esterification reactions [13]. The microporous structure of zeolites provides shape selectivity that can be advantageous for controlling reaction pathways and minimizing side reactions [13].

Reaction Mechanism Details

The detailed mechanism of acid-catalyzed esterification involves six distinct steps [2] [3]. Initial protonation of the carbonyl oxygen occurs rapidly and reversibly, followed by nucleophilic attack of methanol on the activated carbonyl carbon [2]. The resulting tetrahedral intermediate undergoes proton transfer from the attacking methanol to one of the hydroxyl groups [2]. Subsequent elimination of water as a leaving group forms the protonated ester, which is then deprotonated to yield the final product [2] [3].

The rate-determining step varies depending on reaction conditions and catalyst type [5]. For homogeneous acid catalysis, the nucleophilic attack step is typically rate-limiting [5]. In heterogeneous systems, mass transfer effects and surface adsorption phenomena can influence the overall reaction kinetics [12].

Catalyst TypeOperating Temperature (°C)Conversion (%)Reaction Time (h)Selectivity (%)
Sulfuric Acid65-7585-922-488-93
Sulfated Zirconia6590-952-392-96
Ion Exchange Resin60-7082-883-585-90
Zeolite Catalyst70-8075-854-680-88

Industrial-Scale Production Processes

Industrial production of methyl 2-chloro-2-methylpropanoate involves sophisticated process designs that optimize yield, purity, and economic efficiency while ensuring safe handling of chlorinated intermediates [14] [15]. Large-scale manufacturing processes typically employ continuous reactor systems with integrated separation and purification units [14].

Continuous Process Design

Modern industrial facilities utilize continuous stirred tank reactors or tubular reactors for esterification reactions [14]. These reactor configurations allow for precise control of residence time, temperature, and reactant concentrations [14]. The continuous nature of the process enables steady-state operation and consistent product quality [14].

The industrial process typically begins with the preparation of 2-chloro-2-methylpropanoic acid from chlorinated precursors [8] [14]. One established route involves the reaction of 1,1,1-trichloro-2-methyl-2-propanol with water or alcohols in the presence of Lewis acid catalysts [14]. This reaction is conducted at temperatures below the boiling point of the starting material, typically in the range of 150 to 200 degrees Celsius [14].

The esterification step follows immediately after acid preparation, often in an integrated process train [14]. Methanol is fed in stoichiometric excess to ensure high conversion of the carboxylic acid [14]. The reaction mixture is maintained at temperatures between 250 and 350 degrees Celsius in the presence of dehydrohalogenation catalysts such as metal chlorides [8].

Separation and Purification

Industrial-scale separation of methyl 2-chloro-2-methylpropanoate from the reaction mixture involves multiple unit operations [16] [17]. The primary separation step utilizes liquid-liquid extraction to remove the organic ester from the aqueous phase containing catalyst and byproducts [17]. The organic layer is then subjected to washing with aqueous sodium bicarbonate solution to neutralize residual acid [17].

Water removal is accomplished using anhydrous sodium sulfate or other drying agents [17]. The dried organic phase undergoes distillation to separate the desired ester from unreacted methanol and other volatile impurities [17]. The distillation is typically conducted under atmospheric pressure, with methyl 2-chloro-2-methylpropanoate having a boiling point of approximately 132 degrees Celsius [18].

Quality control measures include gas chromatography analysis to verify product purity and the absence of chlorinated impurities [17]. Industrial specifications typically require purity levels exceeding 98 percent for pharmaceutical and specialty chemical applications [19].

Process Optimization

Industrial process optimization focuses on maximizing conversion while minimizing energy consumption and waste generation [15]. Heat integration strategies recover thermal energy from the exothermic esterification reaction to preheat feedstreams [15]. Solvent recovery systems capture and recycle unreacted methanol, reducing raw material costs [15].

Advanced process control systems monitor key variables such as temperature, pressure, and composition throughout the production train [15]. These systems enable real-time optimization of operating conditions to maintain consistent product quality and maximize throughput [15].

Process ParameterTypical RangeOptimal ValueImpact on Yield
Reactor Temperature (°C)250-350280-300High
Residence Time (min)10-6020-30Medium
Methanol Excess (%)20-10040-60High
Catalyst Loading (%)1-103-5Medium
Pressure (bar)1-102-4Low

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable methods for synthesizing methyl 2-chloro-2-methylpropanoate [20] [21]. These approaches focus on reducing waste generation, minimizing energy consumption, and eliminating hazardous solvents and catalysts [20].

Microwave-Assisted Synthesis

Microwave-assisted esterification represents a significant advancement in green chemistry applications [20] [22]. This technology enables rapid heating of reaction mixtures through direct molecular interaction with microwave radiation, resulting in dramatically reduced reaction times [20]. Studies have demonstrated that microwave-assisted esterification can achieve conversions of 64 to 96 percent within 4 to 18 minutes at 80 degrees Celsius [22].

The microwave-assisted approach offers several environmental benefits, including reduced energy consumption due to shorter reaction times and selective heating of polar molecules [20]. The rapid heating also minimizes thermal degradation of sensitive chlorinated substrates [20]. Equipment requirements are simplified compared to conventional heating methods, potentially reducing capital costs for industrial implementation [22].

Solvent-Free Esterification

Solvent-free esterification processes eliminate the need for organic solvents, significantly reducing environmental impact and simplifying product purification [10]. These reactions are conducted using neat reactants or minimal amounts of environmentally benign solvents [10]. The absence of solvents increases reaction rates due to higher reactant concentrations and eliminates solvent recovery and disposal costs [10].

Solid acid catalysts are particularly well-suited for solvent-free esterification [9] [10]. The heterogeneous nature of these catalysts enables easy separation from the product mixture without the need for extensive purification steps [9]. Magnetic-responsive catalysts further enhance the green chemistry aspects by allowing simple magnetic separation [10].

Ionic Liquid Catalysis

Ionic liquids have emerged as environmentally friendly alternatives to conventional acid catalysts for esterification reactions [21]. These molten salts combine the roles of catalyst and solvent in a single component, simplifying process design and reducing waste generation [21]. Protic ionic liquids synthesized from tertiary amines and sulfuric acid demonstrate excellent catalytic activity for esterification reactions [21].

The ionic liquid approach offers several advantages, including negligible vapor pressure, thermal stability, and recyclability [21]. The ester product forms a separate phase from the ionic liquid, enabling easy separation using conventional separation techniques [21]. The ionic liquid can be regenerated and reused for multiple reaction cycles, significantly reducing catalyst costs [21].

Enzymatic Esterification

Biocatalytic approaches using lipases represent the ultimate in green chemistry for ester synthesis [23] [24]. Lipases catalyze esterification reactions under mild conditions with high selectivity and minimal byproduct formation [23]. These enzymes function effectively in organic solvents and can achieve excellent enantioselectivity when working with chiral substrates [24].

Immobilized lipases offer additional advantages for industrial applications, including enhanced stability, easy separation, and reusability [23] [24]. Candida antarctica lipase B immobilized on various supports has demonstrated excellent performance for esterification of branched carboxylic acids [24]. The enzymatic approach operates at ambient temperature and atmospheric pressure, significantly reducing energy requirements compared to traditional chemical methods [23].

Ultrasonic Enhancement

Ultrasonic irradiation has been employed to enhance esterification reactions through cavitation effects that promote mass transfer and reaction kinetics [25]. This technology enables high conversions under milder conditions with reduced reaction times [25]. Ultrasonic enhancement is particularly effective when combined with other green chemistry approaches such as ionic liquid catalysis or enzymatic reactions [25].

The combination of ultrasonic irradiation with optimized catalyst systems can achieve methyl ester purities exceeding 93 percent under mild reaction conditions [25]. The technology requires minimal additional equipment and can be easily integrated into existing production processes [25].

Green Chemistry ApproachEnergy Reduction (%)Waste Reduction (%)Reaction TimeTypical Yield (%)
Microwave-Assisted60-8040-604-18 min64-96
Solvent-Free30-5070-902-6 h75-90
Ionic Liquid40-6050-702-4 h80-95
Enzymatic70-9080-956-24 h70-85
Ultrasonic30-5020-401-3 h85-93

Basic Hydrolysis Mechanisms

Methyl 2-chloro-2-methylpropanoate undergoes hydrolysis through multiple mechanistic pathways depending on the reaction conditions. Under basic conditions, the compound primarily follows a unimolecular nucleophilic substitution (SN1) mechanism at the tertiary carbon center [2]. The reaction proceeds through initial formation of a tertiary carbocation intermediate following departure of the chloride leaving group [3] [4].

The hydrolysis reaction can be represented as:
Methyl 2-chloro-2-methylpropanoate + Water → 2-chloro-2-methylpropanoic acid + Methanol

Kinetic studies demonstrate that the reaction follows first-order kinetics with respect to the ester substrate [2]. The rate law is expressed as Rate = k[ester], indicating that the rate-determining step involves unimolecular decomposition of the starting material rather than bimolecular nucleophilic attack [3] [4].

Acidic Hydrolysis Pathways

Under acidic conditions, methyl 2-chloro-2-methylpropanoate exhibits different hydrolysis behavior. Acidic hydrolysis proceeds with a rate constant of approximately 10⁻⁴ M⁻¹s⁻¹ at pH 2 . The mechanism involves protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water molecules . This pathway shows greater temperature sensitivity compared to basic hydrolysis conditions.

The acidic hydrolysis mechanism involves multiple steps: initial protonation of the carbonyl oxygen creates an electrophilic center that facilitates nucleophilic attack by water. The resulting tetrahedral intermediate subsequently eliminates methanol to yield the corresponding carboxylic acid product .

Thermodynamic and Kinetic Parameters

Detailed kinetic investigations reveal that neutral hydrolysis of methyl 2-chloro-2-methylpropanoate proceeds slowly at room temperature with an equilibrium constant of approximately 1 [2] [6]. This indicates that the forward and reverse reactions have similar thermodynamic favorability under ambient conditions.

The activation energy for carbocation formation represents the rate-determining step in most hydrolysis pathways [3] [4]. Subsequent nucleophilic attack by hydroxide or water molecules occurs rapidly with low activation barriers [3] [4]. The overall reaction exhibits Arrhenius behavior with temperature-dependent rate constants [2].

Reaction ConditionRate ConstantMechanismProducts
Basic (OH⁻)First-order kineticsSN12-chloro-2-methylpropanoic acid + methanol
Acidic (pH 2)~10⁻⁴ M⁻¹s⁻¹Protonation-assisted2-chloro-2-methylpropanoic acid + methanol
NeutralSlow at 25°CMixed mechanisms2-chloro-2-methylpropanoic acid + methanol

Nucleophilic Substitution Reactions

SN1 Mechanism Predominance

The tertiary nature of the chlorocarbon center in methyl 2-chloro-2-methylpropanoate strongly favors SN1 mechanistic pathways over SN2 alternatives [3] [7]. The steric hindrance around the reaction center prevents effective backside attack by nucleophiles, while the stability of the resulting tertiary carbocation intermediate promotes unimolecular dissociation [3] [7].

Nucleophilic substitution reactions proceed through a common carbocationic intermediate that can be trapped by various nucleophilic species [3]. The reaction rate depends solely on the concentration of the substrate ester, following the rate law Rate = k[ester] regardless of nucleophile identity or concentration [3].

Nucleophile Selectivity and Product Formation

Different nucleophiles react with methyl 2-chloro-2-methylpropanoate to produce distinct substitution products. Hydroxide ions yield tertiary alcohols with fast reaction rates [3]. Water molecules provide moderate reaction rates leading to the same alcohol products through hydrolysis [3] [7]. Alkoxide nucleophiles produce tertiary ethers with high reaction efficiency [8].

Nitrogen-containing nucleophiles such as ammonia generate tertiary amines, though at moderate reaction rates due to the weaker nucleophilicity of ammonia compared to alkoxides [8] [9]. Cyanide ions demonstrate fast substitution kinetics, forming tertiary nitriles as products [8] [9].

NucleophileProduct TypeRelative RateMechanism
Hydroxide (OH⁻)Tertiary alcoholFastSN1
Water (H₂O)Tertiary alcoholModerateSN1
Alkoxides (RO⁻)Tertiary etherFastSN1
Ammonia (NH₃)Tertiary amineModerateSN1
Cyanide (CN⁻)Tertiary nitrileFastSN1

Stereochemical Considerations

Since methyl 2-chloro-2-methylpropanoate contains a tertiary carbon center, the substitution reactions do not involve stereochemical inversions that are characteristic of SN2 mechanisms [8]. The planar carbocation intermediate can be attacked from either face, though this consideration is not relevant for the current substrate due to the absence of stereogenic centers [8].

The stability of the tertiary carbocation intermediate allows for potential rearrangement reactions during the substitution process, particularly under conditions that favor extended carbocation lifetimes [10] [11] [12]. These rearrangements can lead to formation of alternative substitution products through Wagner-Meerwein shifts or other carbocation rearrangement pathways [10] [11] [12].

Elimination and Rearrangement Pathways

E2 Elimination Mechanisms

Methyl 2-chloro-2-methylpropanoate undergoes elimination reactions when treated with strong bases, primarily following bimolecular elimination (E2) mechanisms [13] [14]. The reaction requires the presence of beta-hydrogen atoms adjacent to the chlorocarbon center for successful elimination to occur [13] [14].

Treatment with potassium hydroxide, sodium ethoxide, or potassium tert-butoxide results in formation of 2-methylprop-1-ene as the major elimination product [13] [14] [15]. The reaction follows Zaitsev's rule, preferentially forming the more highly substituted alkene product [13] [14] [15].

The E2 mechanism proceeds through a concerted process where base abstraction of the beta-hydrogen occurs simultaneously with departure of the chloride leaving group [14] [15]. The reaction exhibits second-order kinetics, with rates depending on both substrate and base concentrations [14] [15].

E1 Elimination Pathways

Under certain conditions, particularly at elevated temperatures without strong bases present, methyl 2-chloro-2-methylpropanoate can undergo unimolecular elimination (E1) reactions [15] [16]. These reactions proceed through initial formation of the tertiary carbocation intermediate, followed by base-catalyzed proton abstraction to form the alkene product [15] [16].

E1 elimination follows first-order kinetics, with reaction rates dependent only on substrate concentration [15] [16]. The mechanism involves the same carbocation intermediate formed during SN1 substitution reactions, creating competition between substitution and elimination pathways [15] [16].

BaseMechanismProductKineticsRegioselectivity
KOHE22-methylprop-1-eneSecond-orderZaitsev's rule
NaOEtE22-methylprop-1-eneSecond-orderZaitsev's rule
Heat aloneE12-methylprop-1-eneFirst-orderZaitsev's rule

Carbocation Rearrangement Reactions

The tertiary carbocation intermediate formed during both substitution and elimination reactions can undergo various rearrangement processes [10] [11] [12]. Wagner-Meerwein 1,2-hydride shifts and 1,2-methyl shifts represent the most common rearrangement pathways, driven by carbocation stabilization effects [10] [11] [12].

These rearrangements typically require acidic conditions and elevated temperatures for optimal reaction rates [10] [11] [12]. The activation energies for Wagner-Meerwein shifts generally fall in the moderate range of 15-25 kcal/mol [10] [11] [12]. Rearrangement reactions compete with direct substitution or elimination pathways, and their prominence depends on specific reaction conditions and carbocation stability factors.

Ring expansion reactions can occur when appropriate structural features are present in the substrate or reaction intermediates [11] [12]. These processes are driven by relief of ring strain and typically exhibit low activation energies for favorable cases [11] [12]. Pinacol-type rearrangements represent another possible pathway, though these generally require higher activation energies exceeding 25 kcal/mol [11] [12].

Catalytic Halogen Exchange Mechanisms

Finkelstein Reaction Applications

Methyl 2-chloro-2-methylpropanoate participates in halogen exchange reactions through various mechanistic pathways. The classical Finkelstein reaction employs sodium iodide in acetone to convert the chloride to the corresponding iodide derivative [17] [18]. This reaction proceeds through an SN2 mechanism with precipitation of sodium chloride driving the equilibrium toward products [17] [18].

The metathetical nature of the Finkelstein reaction provides high selectivity for halogen exchange [17] [18]. The insolubility of sodium chloride in acetone creates a thermodynamic driving force that ensures complete conversion to the iodide product [17] [18]. This method represents one of the most reliable approaches for preparing alkyl iodides from the corresponding chlorides.

Metal-Catalyzed Exchange Processes

Transition metal catalysts can facilitate halogen exchange reactions under controlled conditions [19] [20]. These processes often involve both radical and ionic pathways, depending on the specific catalyst system and reaction conditions employed [19] [20]. The catalytic approach allows for greater control over reaction selectivity and product distribution compared to non-catalyzed methods.

Atom Transfer Radical Polymerization (ATRP) conditions have been shown to promote halogen exchange through dual radical and ionic mechanisms [19] [20]. Copper-based catalyst systems demonstrate particular effectiveness for these transformations, with the mechanism depending on factors such as substrate structure, catalyst activity, and reaction temperature [19] [20].

Competitive Pathways and Selectivity

Halogen exchange reactions must compete with other possible transformation pathways including substitution and elimination reactions [19] [18]. The relative prominence of each pathway depends on reaction conditions, choice of halogen source, and presence of catalytic species [19] [18].

For primary alkyl halides, ionic SN2 pathways typically dominate halogen exchange processes [19]. However, for tertiary substrates like methyl 2-chloro-2-methylpropanoate, radical pathways become more significant due to the stability of tertiary radical intermediates [19]. The choice of catalyst system and reaction conditions allows for optimization of halogen exchange selectivity over competing reaction pathways.

Exchange TypeMechanismConditionsSelectivity
Finkelstein (NaI/acetone)SN2 with precipitationSodium iodide in acetoneHigh (metathetical)
Metal-catalyzedRadical/ionic pathwaysTransition metal catalystsCatalyst-dependent
ATRP conditionsDual mechanismsCopper-based catalystsControlled by conditions

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

22421-97-2

Wikipedia

Propanoic acid, 2-chloro-2-methyl-, methyl ester

Dates

Last modified: 08-15-2023

Explore Compound Types